2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroethan-1-ol
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Overview
Description
2-(4’-Bromobiphenyl-4-yl)-2,2-difluoroethanol is an organic compound that features a biphenyl structure with a bromine atom at the 4’ position and two fluorine atoms attached to the ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Bromobiphenyl-4-yl)-2,2-difluoroethanol typically involves the reaction of 4-bromobiphenyl with difluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the difluoroethanol, followed by nucleophilic substitution on the 4-bromobiphenyl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and temperature control. This method can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4’-Bromobiphenyl-4-yl)-2,2-difluoroethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 2-(4’-Bromobiphenyl-4-yl)-2,2-difluoroacetone.
Reduction: Formation of 2-(Biphenyl-4-yl)-2,2-difluoroethanol.
Substitution: Formation of 2-(4’-Aminobiphenyl-4-yl)-2,2-difluoroethanol or 2-(4’-Thiobiphenyl-4-yl)-2,2-difluoroethanol.
Scientific Research Applications
2-(4’-Bromobiphenyl-4-yl)-2,2-difluoroethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 2-(4’-Bromobiphenyl-4-yl)-2,2-difluoroethanol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. This interaction can modulate biological pathways, leading to its observed effects in antimicrobial and anticancer studies .
Comparison with Similar Compounds
Similar Compounds
4’-Bromobiphenyl-4-yl triflate: Similar structure but with a triflate group instead of the difluoroethanol group.
4-Bromobiphenyl: Lacks the difluoroethanol group, making it less reactive in certain chemical reactions.
2,2-Difluoroethanol: Lacks the biphenyl structure, limiting its applications in organic synthesis
Uniqueness
2-(4’-Bromobiphenyl-4-yl)-2,2-difluoroethanol is unique due to the combination of the biphenyl structure with bromine and difluoroethanol groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H11BrF2O |
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Molecular Weight |
313.14 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)phenyl]-2,2-difluoroethanol |
InChI |
InChI=1S/C14H11BrF2O/c15-13-7-3-11(4-8-13)10-1-5-12(6-2-10)14(16,17)9-18/h1-8,18H,9H2 |
InChI Key |
BAISYJHVGJZNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(CO)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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